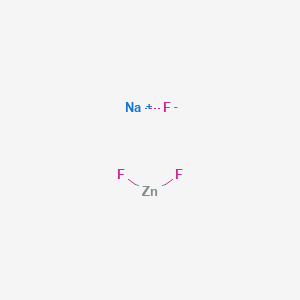
1,3-Pentadiene dimers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Pentadiene dimers are organic compounds formed by the dimerization of 1,3-pentadiene, a conjugated diene with the molecular formula C5H8
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Pentadiene dimers are typically synthesized through the Diels-Alder reaction, a [4+2] cycloaddition reaction between 1,3-pentadiene and another diene or dienophile. The reaction conditions often involve moderate temperatures and the presence of a catalyst to facilitate the dimerization process. For instance, the reaction can be carried out in a batch reactor with cyclohexane as a solvent at different temperatures to obtain various isomeric codimers .
Industrial Production Methods: Industrial production of high-purity 1,3-pentadiene involves the separation and purification of C-5 fractions obtained from the byproducts of ethylene production through petroleum cracking. The process includes polymerization, extraction, and rectification steps to achieve high-purity 1,3-pentadiene, which can then be dimerized .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Pentadiene dimers undergo various chemical reactions, including:
Oxidation: The dimers can be oxidized to form epoxides or other oxygen-containing compounds.
Reduction: Hydrogenation of the dimers can yield saturated hydrocarbons.
Substitution: The dimers can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogenation typically involves the use of palladium or nickel catalysts under hydrogen gas.
Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of this compound can produce pentenes .
Aplicaciones Científicas De Investigación
1,3-Pentadiene dimers have several applications in scientific research:
Polymer Chemistry: They are used as monomers or comonomers in the synthesis of polymers with unique properties.
Catalysis: The dimers serve as substrates in catalytic reactions to study reaction mechanisms and catalyst efficiency.
Materials Science: They are employed in the development of new materials with specific mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of 1,3-pentadiene dimers primarily involves cycloaddition reactions. In the Diels-Alder reaction, 1,3-pentadiene acts as a diene, reacting with a dienophile to form a cyclohexene derivative. The reaction proceeds through a concerted mechanism, where the π-electrons of the diene and dienophile interact to form new σ-bonds, resulting in the formation of the dimer .
Comparación Con Compuestos Similares
1,4-Pentadiene: Unlike 1,3-pentadiene, 1,4-pentadiene is not conjugated and does not participate in Diels-Alder reactions.
Uniqueness: this compound are unique due to their conjugated diene structure, which allows them to participate in a variety of cycloaddition reactions, making them valuable intermediates in organic synthesis and materials science .
Propiedades
IUPAC Name |
(3E)-penta-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8/c2*1-3-5-4-2/h2*3-5H,1H2,2H3/b2*5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMSRHPIFRZHDO-FLYFVYFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=C.CC=CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C.C/C=C/C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-[(2-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B579346.png)
![(2S,5'R)-7-bromo-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B579347.png)



![7-Fluoro-4-nitro-1h-benzo[d]imidazole](/img/structure/B579356.png)


![[(2S)-1,1-diphenylbutan-2-yl]benzene](/img/structure/B579359.png)



![[(12S,13R,18R)-3,16,20-trimethyl-15-oxa-3,20-diazapentacyclo[10.7.1.02,10.04,9.013,18]icosa-2(10),4,6,8-tetraen-17-yl]methanol](/img/structure/B579366.png)
![dimethyl (2S)-2-[[(4S)-4-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579368.png)
